REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:14]=[C:13]2[C:7]([CH2:8][CH2:9][CH:10]3[O:12][CH:11]32)=[CH:6][CH:5]=1)([O-:3])=[O:2]>C1C=CC=CC=1.[I-].[Zn+2].[I-]>[N+:1]([C:4]1[CH:14]=[C:13]2[C:7]([CH2:8][CH2:9][C:10](=[O:12])[CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCC3C(O3)C2=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt under nitrogen in a dark vessel for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel flash column chromatography (10-50% EtOAc/hexanes)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCC(CC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |